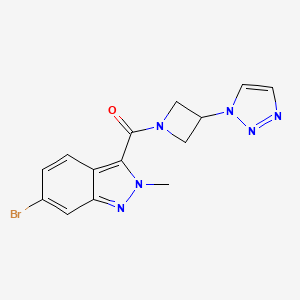

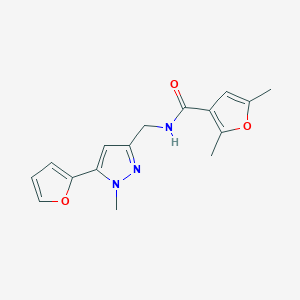

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These types of compounds are often used in medicinal chemistry and material sciences .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar 1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .Molecular Structure Analysis

The compound likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These rings are common in many organic compounds and have diverse applications in scientific research .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone”, focusing on six unique applications:

Anticancer Activity

Compounds containing the 1,2,3-triazole moiety have been studied for their potential anticancer properties. For instance, a study published in the RSC journal demonstrated that a compound induced apoptosis in BT-474 cells and inhibited colony formation in a concentration-dependent manner .

Antiproliferative Agents

The antiproliferative effects of 1,2,3-triazoles have been explored, with certain derivatives showing potent activity against specific cancer cell lines. An example includes a derivative that exhibited significant antiproliferative activity with an IC50 of 2 μM against MV4-11 cells .

Antimicrobial and Antifungal Activities

1H-1,2,3-triazole derivatives have been synthesized for their antimicrobial and antifungal activities. These compounds have shown activity against various strains including mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus .

Antiviral Activity

Derivatives of (1H-1,2,3-triazol-1-yl)acetic acid have been used to synthesize compounds with antiviral properties against influenza A and herpes simplex virus type 1 (HSV-1) .

Bcr-Abl Inhibitors for Cancer Treatment

A series of benzamide derivatives containing the 1H-1,2,3-triazol moiety were designed and synthesized as new Bcr-Abl inhibitors, which are used in the treatment of certain types of cancer .

Antimicrobial Efficacy

The synthesis and antimicrobial efficacy of 1,2,3-triazole hybrids have been reported. These hybrids were evaluated using in vitro antimicrobial assays to determine their effectiveness against various microbial strains .

Mechanism of Action

Target of Action

Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity . They are resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

It is known that the 1,2,3-triazole moiety can interact with its targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Derivatives of 1,2,3-triazole have been used in the synthesis of compounds exhibiting a wide range of biological activities . These include antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially enhance the bioavailability of this compound.

Result of Action

Compounds containing the 1,2,3-triazole moiety have been associated with a broad range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

properties

IUPAC Name |

(6-bromo-2-methylindazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN6O/c1-19-13(11-3-2-9(15)6-12(11)17-19)14(22)20-7-10(8-20)21-5-4-16-18-21/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMTUGPUJIFZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)